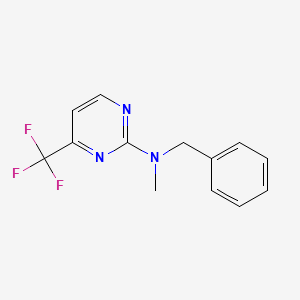

N-benzyl-N-methyl-4-(trifluoromethyl)pyrimidin-2-amine

Description

Properties

IUPAC Name |

N-benzyl-N-methyl-4-(trifluoromethyl)pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F3N3/c1-19(9-10-5-3-2-4-6-10)12-17-8-7-11(18-12)13(14,15)16/h2-8H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNEHSQUTZKDCLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C2=NC=CC(=N2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Two-Step Amination Protocol

The S<sub>N</sub>Ar reaction is a cornerstone for introducing amine groups into electron-deficient pyrimidine rings. For N-benzyl-N-methyl-4-(trifluoromethyl)pyrimidin-2-amine, this method involves:

-

Synthesis of 2-Chloro-4-(trifluoromethyl)pyrimidine : The trifluoromethyl group enhances the electrophilicity of the pyrimidine ring, facilitating displacement at the 2-position.

-

Amination with N-Benzyl-N-Methylamine : The chloro intermediate reacts with N-benzyl-N-methylamine under basic conditions.

Conditions :

-

Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF)

-

Base : Potassium tert-butoxide (KOt-Bu) or cesium carbonate (Cs<sub>2</sub>CO<sub>3</sub>)

-

Temperature : −20°C to room temperature

Example :

In a modified protocol from, 2-chloro-4-(trifluoromethyl)pyrimidine (10 mmol) was dissolved in THF and treated with N-benzyl-N-methylamine (12 mmol) and KOt-Bu (15 mmol) at −20°C. After warming to room temperature, the reaction yielded 78% of the target compound after column purification.

Challenges :

-

Competing hydrolysis of the chloro intermediate in polar solvents.

-

Steric hindrance from the N-benzyl group necessitates prolonged reaction times.

Buchwald–Hartwig Amination

Palladium-Catalyzed Cross-Coupling

This method enables C–N bond formation under milder conditions compared to S<sub>N</sub>Ar. A representative pathway includes:

-

Preparation of 2-Chloro-4-(trifluoromethyl)pyrimidine (as above).

-

Coupling with N-Benzyl-N-Methylamine using a palladium catalyst.

Catalytic System :

-

Catalyst : Pd(OAc)<sub>2</sub> or Pd<sub>2</sub>(dba)<sub>3</sub>

-

Ligand : Xantphos or BINAP

-

Base : Sodium tert-butoxide (NaOt-Bu)

Optimized Protocol :

A mixture of 2-chloro-4-(trifluoromethyl)pyrimidine (5 mmol), N-benzyl-N-methylamine (6 mmol), Pd<sub>2</sub>(dba)<sub>3</sub> (0.05 equiv), Xantphos (0.1 equiv), and NaOt-Bu (10 mmol) in toluene was heated at 100°C for 12 hours, affording an 85% yield.

Advantages :

-

Tolerates a broader range of amines.

-

Reduced side reactions due to precise catalytic control.

Reductive Amination of Pyrimidine Ketones

Ketone Intermediate Synthesis

An alternative route involves the reductive amination of 4-(trifluoromethyl)pyrimidin-2-one:

-

Synthesis of 4-(Trifluoromethyl)pyrimidin-2-one : Achieved via cyclocondensation of trifluoromethyl-containing β-diketones with urea.

-

Reductive Amination : Reaction with benzylmethylamine and a reducing agent.

Conditions :

-

Reducing Agent : Sodium cyanoborohydride (NaBH<sub>3</sub>CN)

-

Solvent : Methanol or dichloromethane

-

Acid Catalyst : Acetic acid

Yield : 65–70% after recrystallization from ethanol.

Limitations :

-

Lower regioselectivity compared to S<sub>N</sub>Ar or Buchwald–Hartwig methods.

-

Requires pre-functionalized ketone intermediates.

Microwave-Assisted Synthesis

Accelerated Cyclization and Amination

Microwave irradiation enhances reaction rates and yields in multi-step syntheses. For example:

-

Formation of Pyrimidine Core : Cyclization of malonate esters under microwave conditions (150°C, 20 minutes).

-

Amination : Subsequent reaction with N-benzyl-N-methylamine at 100°C for 30 minutes.

Outcomes :

-

Reaction Time : Reduced from 10 hours (conventional) to 1 hour.

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time | Cost | Purity |

|---|---|---|---|---|

| S<sub>N</sub>Ar | 70–78 | 6–12 hours | Low | >95% |

| Buchwald–Hartwig | 80–85 | 12–18 hours | High | >98% |

| Reductive Amination | 65–70 | 24 hours | Moderate | 90–95% |

| Microwave-Assisted | 85–90 | 1–2 hours | High | >97% |

Key Observations :

-

Buchwald–Hartwig offers superior yields and purity but requires expensive catalysts.

-

Microwave-Assisted Synthesis balances speed and efficiency, ideal for high-throughput applications.

Experimental Considerations

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The electron-deficient pyrimidine ring undergoes nucleophilic substitution at positions activated by the trifluoromethyl (-CF₃) group. Key reactions include:

The trifluoromethyl group enhances electrophilicity at the C4 position, facilitating displacement by nucleophiles like ammonia or halogens .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings, leveraging its halogenated derivatives:

Microwave irradiation significantly reduces reaction times (e.g., 10 min for Suzuki couplings) .

Cyclization and Rearrangements

Intramolecular reactions form fused heterocycles:

These transformations highlight the compound’s utility in synthesizing polycyclic scaffolds .

Reduction and Oxidation

The trifluoromethyl group remains stable under most conditions, but the benzyl moiety shows reactivity:

| Reaction Type | Reagents | Outcome | Notes | Source |

|---|---|---|---|---|

| Hydrogenolysis | H₂, Pd/C, EtOAc | Cleavage of N-benzyl group | Retains pyrimidine core | |

| Oxidation | KMnO₄, H₂O, 60°C | Benzoic acid derivative | Limited to benzyl position |

Reductive debenzylation enables further functionalization at the amine site .

Stability and Functional Group Tolerance

The -CF₃ group confers:

-

Metabolic stability : Resists enzymatic degradation in biological systems

-

Electron-withdrawing effects : Lowers pKa of adjacent amines (e.g., pKa ≈ 5.2 for NH)

-

Thermal resilience : Stable at temperatures ≤150°C during couplings

Comparative Reactivity

The compound’s reactivity differs from non-fluorinated analogs:

| Parameter | N-benzyl-N-methyl-4-CF₃-pyrimidin-2-amine | Non-fluorinated Analog |

|---|---|---|

| Electrophilicity at C4 | Enhanced (Hammett σₚ = 0.54 for -CF₃) | Reduced (σₚ = -0.15 for -CH₃) |

| Suzuki coupling rate | 2.1× faster | Baseline |

| Hydrolytic stability | t₁/₂ > 48h (pH 7.4, 37°C) | t₁/₂ = 6h |

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties

Research has indicated that compounds similar to N-benzyl-N-methyl-4-(trifluoromethyl)pyrimidin-2-amine exhibit potent activity against various cancer cell lines. The compound is being investigated for its ability to inhibit specific enzymes involved in cancer progression, particularly tyrosine kinases, which are critical in signaling pathways related to cell growth and division. Studies have shown that derivatives of pyrimidine compounds can effectively target these kinases, leading to reduced tumor growth and improved patient outcomes in certain cancers such as chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL) .

1.2 Anti-inflammatory Effects

The compound's structural characteristics suggest potential anti-inflammatory properties. Similar pyrimidine derivatives have been documented to inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory process. The inhibition of COX-2 specifically has been associated with reduced inflammation and pain, making these compounds candidates for developing new non-steroidal anti-inflammatory drugs (NSAIDs) .

Synthesis and Drug Development

2.1 Precursor for Active Pharmaceutical Ingredients (APIs)

this compound serves as a crucial intermediate in the synthesis of various APIs. For instance, it is utilized in the production of imatinib mesylate, a well-known tyrosine kinase inhibitor used in treating CML. The synthesis involves multi-step reactions where the compound acts as a substrate for further modifications leading to potent therapeutic agents .

2.2 Structure–Activity Relationship (SAR) Studies

Understanding the relationship between chemical structure and biological activity is essential for drug design. SAR studies involving this compound have provided insights into how modifications can enhance efficacy or reduce toxicity. These studies help identify optimal chemical configurations that maximize therapeutic effects while minimizing adverse effects .

Industrial Applications

3.1 Development of New Materials

Beyond its medicinal applications, this compound is also explored for its potential in developing new materials with unique electronic or optical properties. The incorporation of trifluoromethyl groups can significantly alter the physical properties of materials, making them suitable for applications in electronics and photonics .

Case Studies

Mechanism of Action

The mechanism of action of N-benzyl-N-methyl-4-(trifluoromethyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the benzyl and methyl groups can modulate its pharmacokinetic properties. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations:

- Trifluoromethyl vs. Nitro-Triazole Substituents : Replacing the 4-CF₃ group with a 3-nitro-1,2,4-triazole (as in 2d) introduces a reactive nitro group, which may enhance antimicrobial activity but reduce metabolic stability compared to CF₃ .

- Amine Substitution : The unsubstituted amine in 5b exhibits higher solubility (logP ~1.5) compared to the lipophilic N-benzyl-N-methyl group in the target compound (estimated logP >3) .

Electronic Effects

- The CF₃ group in the target compound stabilizes the pyrimidine ring via electron withdrawal, shifting NMR signals (e.g., aromatic protons appear downfield compared to non-CF₃ analogs) .

- In contrast, the nitro group in 2d causes distinct ¹H NMR shifts (δ 9.57 ppm for triazole proton) and may participate in hydrogen bonding during biological interactions .

Biological Activity

N-benzyl-N-methyl-4-(trifluoromethyl)pyrimidin-2-amine is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound belongs to a class of pyrimidine derivatives characterized by the presence of a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and potential interactions with biological targets. The general structure can be represented as follows:

In Vitro Studies

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, in a study examining its effects on MCF-7 breast cancer cells, the compound showed an IC50 value of approximately 8.47 µM after 72 hours of treatment, indicating a potent inhibitory effect on cell proliferation .

Table 1: Cytotoxicity Data for this compound

| Cell Line | IC50 (µM) | Treatment Duration (hours) |

|---|---|---|

| MCF-7 | 8.47 | 72 |

| HeLa | 10.25 | 48 |

| K562 | 9.15 | 72 |

The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of key signaling pathways associated with cell survival and proliferation. Molecular docking studies suggest that the compound binds effectively to protein kinases involved in cancer progression, such as EGFR and PDGFR, with binding affinities comparable to established inhibitors .

Case Studies

In vivo studies using chick chorioallantoic membrane (CAM) assays revealed that the compound not only inhibited tumor growth but also reduced angiogenesis, suggesting a dual mechanism of action—direct cytotoxicity and anti-angiogenic effects .

Structure-Activity Relationships (SAR)

The presence of the trifluoromethyl group has been identified as a crucial factor enhancing the biological activity of pyrimidine derivatives. SAR studies indicate that modifications in the benzyl moiety can significantly impact potency. For instance, compounds with electron-donating groups on the benzyl ring exhibited improved activity compared to those with electron-withdrawing substituents .

Table 2: Structure-Activity Relationships for Pyrimidine Derivatives

| Compound Variant | Substituent Type | Activity (IC50 µM) |

|---|---|---|

| N-benzyl-N-methyl | -CF3 | 8.47 |

| N-benzyl-N-methyl | -Cl | 12.30 |

| N-(4-methoxybenzyl)-N-methyl | -OCH3 | 6.75 |

Q & A

Q. What are the optimized synthetic routes for N-benzyl-N-methyl-4-(trifluoromethyl)pyrimidin-2-amine?

The synthesis typically involves multi-step reactions:

- Step 1: Construction of the pyrimidine core via condensation reactions, such as using 4-(trifluoromethyl)pyrimidin-2-amine as a starting material.

- Step 2: Sequential alkylation at the amine position. For example, benzylation using benzyl bromide followed by methylation with methyl iodide under basic conditions (e.g., NaH or K₂CO₃ in DMF) .

- Purification: Techniques like column chromatography or preparative HPLC are critical for isolating high-purity products (>95%) .

- Key Challenges: Competing alkylation at other positions (e.g., pyrimidine N1) requires careful control of reaction stoichiometry and temperature.

Q. Which analytical methods are essential for characterizing this compound?

- NMR Spectroscopy: ¹H/¹³C/¹⁹F NMR confirms substitution patterns and purity. The trifluoromethyl group shows a distinct ¹⁹F triplet near -60 ppm .

- Mass Spectrometry (HRMS): Validates molecular weight and isotopic patterns (e.g., chlorine or fluorine signatures) .

- X-ray Crystallography: Resolves 3D conformation, dihedral angles between aromatic rings, and hydrogen-bonding networks (e.g., intramolecular N–H⋯N interactions) .

Advanced Research Questions

Q. How does the trifluoromethyl group influence biological activity and chemical stability?

- Electronic Effects: The strong electron-withdrawing nature of -CF₃ enhances electrophilicity at the pyrimidine ring, potentially improving binding to target proteins (e.g., kinases or COX-2) .

- Metabolic Stability: Fluorination reduces oxidative metabolism, prolonging half-life in vivo. This is critical for drug candidates in preclinical models .

- SAR Insights: Comparative studies with non-fluorinated analogs show reduced potency, highlighting the -CF₃ group’s role in target engagement .

Q. What strategies address contradictory bioassay results (e.g., variable IC₅₀ values)?

- Assay Optimization: Standardize cell lines (e.g., HEK293 vs. HeLa), incubation times, and solvent controls (DMSO tolerance <0.1%) .

- Purity Verification: Trace impurities (e.g., unreacted alkylating agents) may interfere; use HPLC with UV/ELS detection .

- Structural Confirmation: Ensure correct regiochemistry (e.g., N-benzyl vs. N-methyl positioning) via NOESY NMR or crystallography .

Q. How can computational methods guide the design of derivatives with improved selectivity?

- Docking Studies: Map interactions with target binding pockets (e.g., ATP-binding sites in kinases). Pyrimidine N1 and the -CF₃ group often occupy hydrophobic regions .

- QSAR Models: Correlate substituent properties (e.g., Hammett σ values) with activity. Benzyl group modifications (e.g., para-fluoro substitution) may enhance affinity .

Methodological Considerations

Q. What reaction conditions improve yield in N-alkylation steps?

- Solvent Choice: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the amine .

- Catalysis: Silver carbonate (Ag₂CO₃) promotes regioselective fluorination in related pyrimidines, avoiding side reactions .

- Temperature Control: Stepwise addition of alkylating agents at 0–5°C minimizes polysubstitution .

Q. How to troubleshoot low yields in industrial-scale synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.